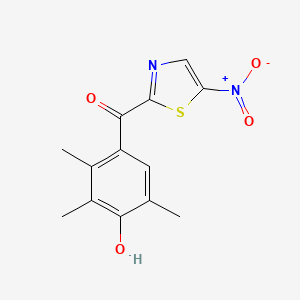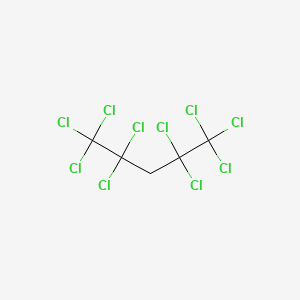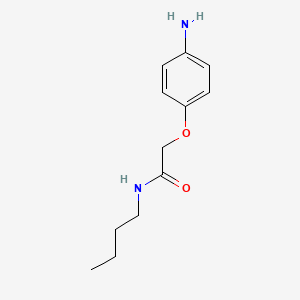-lambda~5~-phosphane CAS No. 51824-71-6](/img/structure/B14647497.png)
[(2,4-Dinitrophenyl)imino](triphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a dinitrophenyl group, an imino group, and a triphenylphosphane moiety. The compound’s structure and reactivity make it of significant interest in various fields of scientific research, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of a phosphorane intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dinitrophenyl group to amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amino derivatives.
科学研究应用
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (2,4-Dinitrophenyl)imino-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and facilitating catalytic reactions. Its dinitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and stability. The imino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.
相似化合物的比较
Similar Compounds
- (2,4-Dinitrophenyl)acetic acid
- 2,4-Dinitrophenol
- Triphenylphosphine oxide
Uniqueness
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Unlike simpler dinitrophenyl compounds, it can participate in a broader range of chemical reactions and has more diverse applications in research and industry.
This detailed article provides a comprehensive overview of (2,4-Dinitrophenyl)imino-lambda~5~-phosphane, highlighting its synthesis, reactivity, applications, and unique properties
属性
CAS 编号 |
51824-71-6 |
|---|---|
分子式 |
C24H18N3O4P |
分子量 |
443.4 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H18N3O4P/c28-26(29)19-16-17-23(24(18-19)27(30)31)25-32(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H |
InChI 键 |
HCKANSFWWOOWLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



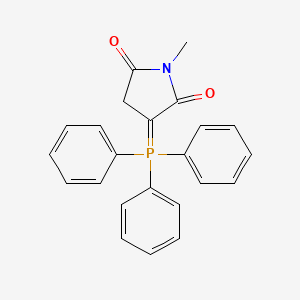
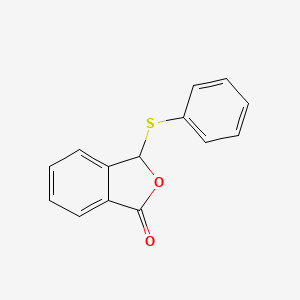
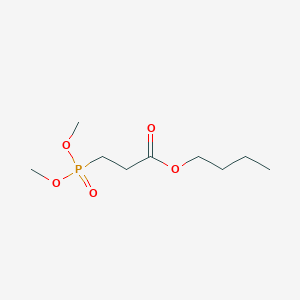



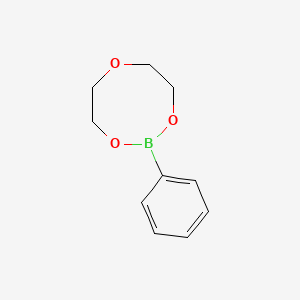
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
